Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate An acetylated L-Tyrosine derivative. Used in the preparation of 3-O-Methyl-L-DOPA Monohydrate, a major metabolite of L-DOPA.

Brand Name: Vulcanchem
CAS No.: 57085-32-2
VCID: VC21162349
InChI: InChI=1S/C12H15NO4/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2/h3-5,10,15H,6,13H2,1-2H3/t10-/m0/s1
SMILES: CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate

CAS No.: 57085-32-2

Cat. No.: VC21162349

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate - 57085-32-2

Specification

Description An acetylated L-Tyrosine derivative. Used in the preparation of 3-O-Methyl-L-DOPA Monohydrate, a major metabolite of L-DOPA.

CAS No. 57085-32-2
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate
Standard InChI InChI=1S/C12H15NO4/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2/h3-5,10,15H,6,13H2,1-2H3/t10-/m0/s1
Standard InChI Key VQVRSJSGFRNIAN-JTQLQIEISA-N
Isomeric SMILES CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O
SMILES CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O
Canonical SMILES CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O

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